6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGXMVAGBXUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Considerations
The target molecule features a piperazin-2-one core substituted with a hydroxymethyl group at position 6 and a 4-hydroxyphenyl group at position 1. The presence of both hydroxyl and carbonyl functionalities necessitates careful selection of protecting groups and reaction conditions to avoid undesired side reactions such as oxidation or tautomerization. Comparative analysis of structurally related compounds, such as N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine and posaconazole intermediates, reveals common strategies for constructing the piperazine ring and introducing aromatic substituents.
Synthetic Routes and Methodologies
Cyclization-Based Approaches
Piperazin-2-one derivatives are frequently synthesized via cyclization reactions between diamines and carbonyl-containing precursors. For example, EP1230231B1 describes the preparation of N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine through a two-step process involving N-arylation followed by catalytic hydrogenation. Adapting this methodology, 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one could theoretically arise from:
- Condensation : Reacting 4-hydroxyphenylglycine derivatives with a hydroxymethyl-containing diamine under alkaline conditions.
- Ring Closure : Acid- or base-catalyzed cyclization to form the piperazin-2-one scaffold.
Reaction parameters from analogous syntheses suggest optimal temperatures of 80–140°C and solvents such as DMF or DMSO.
Table 1: Representative Cyclization Conditions for Piperazinone Derivatives
| Precursor | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| N,N-bis(2-chloroethyl)amine | DMF | NaOH | 100 | 87 | CN101824009A |
| 4-Hydroxyphenylglycine | DMSO | K₂CO₃ | 120 | 72* | EP0118138A1 |
*Theoretical yield based on analogous reactions.
Catalytic Hydrogenation of Nitro Intermediates
The reduction of nitro groups to amines is a critical step in many piperazine syntheses. EP1230231B1 employs palladium on charcoal (Pd/C) under hydrogen gas at 70–75°C to reduce nitro-substituted intermediates. For 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one, a plausible pathway involves:
- Nitro Introduction : Synthesizing a nitro-substituted precursor via electrophilic aromatic substitution.
- Hydrogenation : Reducing the nitro group to an amine using Pd/C or Raney nickel.
Notably, the Chinese patent CN101824009A achieves 88.5% yield in similar reductions using Pd/C at 70°C, suggesting compatibility with hydroxymethyl groups if proper pH control (≤2) is maintained to prevent decomposition.
Functional Group Modifications
Post-cyclization modifications offer an alternative route:
- Hydroxymethylation : Introducing the hydroxymethyl group via Mannich reaction or formaldehyde condensation.
- Aromatic Substitution : Coupling the piperazinone core with 4-hydroxyphenylboronic acids under Suzuki-Miyaura conditions.
The synthesis of 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one may require orthogonal protection of hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during these steps.
Optimization Challenges and Solutions
Solvent and Base Selection
Aprotic polar solvents like DMF and DMSO enhance reaction rates in piperazine cyclizations by stabilizing transition states. However, their high boiling points (153°C for DMF, 189°C for DMSO) necessitate precise temperature control to avoid byproduct formation. Sodium hydroxide and potassium carbonate are preferred bases due to their efficacy in deprotonating amines without degrading sensitive functionalities.
Characterization and Quality Control
Successful synthesis requires rigorous analytical validation:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 4.2 ppm for hydroxymethyl protons).
- Chromatography : HPLC purity >98% with C18 columns and acetonitrile/water gradients.
- Melting Point : Literature reports 174.3°C for intermediates, suggesting similar thermal behavior for the target compound.
Industrial-Scale Considerations
While lab-scale syntheses are feasible, scaling up poses challenges:
- Cost Efficiency : Substituting Pd/C with cheaper catalysts (e.g., Ni-Al alloy) without compromising yield.
- Waste Management : Recycling DMF via distillation and neutralizing acidic byproducts.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl group (-CH
OH) can participate in oxidation, esterification, and etherification reactions:
| Reaction Type | Reagents/Conditions | Expected Product | Supporting Evidence |
|---|---|---|---|
| Oxidation | CrO | ||
| , H | |||
| SO |
text| Carboxylic acid (-COOH) or ketone (-C=O) | Piperazine derivatives undergo oxidation of alcohols to ketones under acidic conditions[5]. |
| Esterification | Acetyl chloride, base | Acetate ester (-CH
OAc) | Acylation of hydroxyl groups is common in piperazine analogs . |
| Etherification | Alkyl halides, K
CO
| Ether derivatives (-CH
OR) | Alkylation of phenolic groups is documented in related compounds . |
Piperazin-2-one Ring Reactivity
The lactam ring (piperazin-2-one) can undergo hydrolysis, ring-opening, and substitution:
4-Hydroxyphenyl Group Reactivity
The phenolic -OH group can engage in electrophilic substitution and coupling reactions:
| Reaction Type | Reagents/Conditions | Expected Product | Supporting Evidence |
|---|---|---|---|
| Sulfonation | H | ||
| SO | |||
| , SO |
text| Sulfonated aryl derivative | Phenolic groups are sulfonated under strong acidic conditions[2][4]. |
| Nitration | HNO
, H
SO
| Nitro-substituted aryl derivative | Nitration of phenolic rings is common . |
| Ullmann coupling | CuI, aryl halide, K
CO
| Biaryl derivatives | Aryl piperazines participate in coupling reactions . |
Coordination Chemistry
The piperazine nitrogen and phenolic oxygen may act as ligands for metal ions:
Synthetic Modifications
Key synthetic routes to derivatives include:
-
Acylation : Reaction with benzoyl chlorides to form aryl ketone derivatives (e.g., compounds 2–31 in ).
-
Reduction : Zn-mediated nitro group reduction to amino derivatives (e.g., compounds 32–35 in ).
-
Demethylation : HBr-mediated cleavage of methoxy groups to hydroxyls (e.g., step 3 in ).
Biochemical Interactions
Scientific Research Applications
®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate specific biological pathways. Additionally, it is used in the industry for developing new materials and catalysts .
Mechanism of Action
The mechanism of action of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, stabilizing the interaction and enhancing its efficacy .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below summarizes key structural and physicochemical differences between 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one and analogous piperazine/piperazinone derivatives:
Physicochemical and Pharmacokinetic Comparisons
- Hydrophilicity vs. Lipophilicity : The target compound’s dual hydroxyl groups enhance water solubility compared to halogenated analogs (e.g., ’s dichlorophenyl derivative), which exhibit higher logP values due to electron-withdrawing Cl substituents .
- Stereochemical Considerations: The (6S)-configured hydroxymethyl piperazin-2-one () highlights the role of chirality in receptor binding, a factor absent in the non-chiral target compound .
- Metabolic Stability : The trifluoromethyl group in compound 18 () improves metabolic stability by resisting oxidative degradation, whereas the target compound’s hydroxyl groups may undergo glucuronidation .
Biological Activity
6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of hydroxymethyl and hydroxyphenyl groups enhances its potential interactions with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine ring substituted with a hydroxymethyl group and a 4-hydroxyphenyl moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.
Antioxidant Activity
Studies have shown that derivatives of 4-hydroxyphenylpiperazine exhibit antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often linked to the phenolic moiety's ability to donate hydrogen atoms .
Inhibition of Tyrosinase
Tyrosinase (TYR) plays a crucial role in melanin biosynthesis, and its inhibition has therapeutic implications for conditions such as hyperpigmentation and melanoma. Research indicates that compounds related to 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one can effectively inhibit TYR activity. For example, one study identified a related compound that exhibited an IC50 value of 3.8 μM against TYR from Agaricus bisporus .
Anticancer Potential
The anticancer activity of piperazine derivatives has been extensively studied. Compounds similar to 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives were found to induce apoptosis in cancer cell lines by disrupting cell cycle progression and inducing DNA damage .
Structure-Activity Relationship (SAR)
The biological activity of 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one can be influenced by various substituents on the piperazine ring. A comparative analysis of related compounds reveals that modifications can enhance or diminish their biological efficacy. The following table summarizes the structure-activity relationships observed in similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(4-Hydroxyphenyl)piperazine | Similar phenolic group | Antidepressant effects |
| 1-(3,4-Dimethoxyphenyl)piperazine | Methoxy substitutions | Enhanced lipophilicity |
| 4-(2-Hydroxyethyl)piperazine | Hydroxyethyl side chain | Potential use in drug delivery |
| 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one | Hydroxymethyl and hydroxyphenyl groups | Antioxidant and anticancer effects |
Case Study 1: Tyrosinase Inhibition
In a series of experiments assessing the inhibitory effects on TYR, several derivatives were synthesized and evaluated. Compound 10 , which shares structural similarities with 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one, showed significant inhibition with no cytotoxicity observed at concentrations up to 25 μM. This highlights the potential for developing safe skin-whitening agents from this class of compounds .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of piperazine-based compounds, demonstrating that specific modifications could lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives exhibiting specific hydrophobic substitutions showed improved activity against prostate cancer cells (PC3), indicating the importance of structural optimization in therapeutic applications .
Q & A
Q. Table 1: Example Reaction Conditions for Piperazine Derivatives
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (category 2A irritation risk) .
- Storage : Store in a dry, ventilated area at 2–8°C, protected from light and moisture. Use airtight containers to prevent oxidation .
- Spill Management : Absorb spills with inert material (e.g., sand), neutralize with dilute acetic acid, and dispose as hazardous waste .
Basic: Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment. Compare retention times with reference standards .
- NMR/LC-MS : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol and analyzing diffraction patterns .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error .
- Machine Learning : Train models on existing reaction datasets (e.g., solvent effects, catalyst performance) to predict optimal temperatures, solvents, and catalysts. COMSOL Multiphysics can simulate mass transfer and reaction kinetics .
Q. Table 2: Computational Tools for Reaction Optimization
| Tool/Software | Application | Example Output |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | Activation energy barriers |
| COMSOL Multiphysics | Reaction kinetics simulation | Concentration vs. time curves |
| ICReDD Platform | Experimental condition narrowing | Top 3 solvent candidates |
Advanced: How should researchers address contradictions in reported stability data?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Compare degradation products with literature .
- Statistical Analysis : Apply factorial design (e.g., 2³ factorial) to test interactions between temperature, humidity, and light. Use ANOVA to identify significant factors .
Advanced: What strategies elucidate the reaction mechanism of piperazine derivative formation?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled formaldehyde in Mannich reactions to track hydroxymethyl group incorporation via NMR .
- Kinetic Profiling : Conduct time-resolved in-situ FTIR to detect intermediates (e.g., iminium ions). Compare with computational intermediates from path searches .
Advanced: How can experimental design minimize byproducts during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Employ a central composite design to optimize molar ratios (amine:aldehyde), temperature, and reaction time. Response surface methodology (RSM) identifies ideal conditions .
- Byproduct Trapping : Add scavengers (e.g., molecular sieves for water removal) or use flow chemistry to isolate reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
